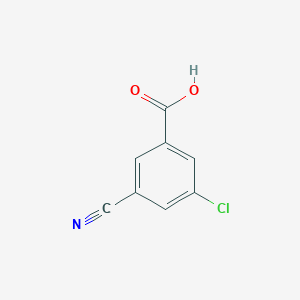

3-Chloro-5-cyanobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZBPYYWJAVBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620511 | |

| Record name | 3-Chloro-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-71-3 | |

| Record name | 3-Chloro-5-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327056-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-cyanobenzoic acid CAS number and properties

An In-Depth Technical Guide to 3-Chloro-5-cyanobenzoic Acid: A Strategic Intermediate in Modern Synthesis

Executive Summary

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors. Its unique trifunctional nature—featuring a carboxylic acid, a nitrile, and a chloro substituent—offers a versatile platform for molecular elaboration. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis methodologies, key chemical reactivities, and standard protocols for analytical validation. As a Senior Application Scientist, the focus herein is not merely on the data but on the strategic application of this intermediate, explaining the causality behind experimental choices to ensure reproducible and scalable outcomes.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. The Chemical Abstracts Service (CAS) has assigned the number 327056-71-3 to this compound.[1][2][3][4] This unique identifier ensures unambiguous identification in global databases and regulatory submissions.

The compound's structure presents a benzene ring substituted at positions 1, 3, and 5. This meta-substitution pattern is crucial as it dictates the electronic and steric environment of each functional group, influencing its reactivity.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 327056-71-3 | [1][2][3] |

| Molecular Formula | C₈H₄ClNO₂ | [1][4][5] |

| Molecular Weight | 181.57 g/mol | [1][2][5] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 329.0 ± 27.0 °C (Predicted) | [6] |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 3.27 ± 0.10 (Predicted) | [6] |

| SMILES | C1=C(C=C(C=C1C(=O)O)Cl)C#N | [1][2] |

| InChIKey | CAZBPYYWJAVBMY-UHFFFAOYSA-N | [1] |

Note: Some physical properties, such as boiling point and density, are computationally predicted and should be used as estimates pending experimental verification.

Strategic Synthesis Pathway

The reliable synthesis of this compound is paramount for its application. A common and effective laboratory-scale synthesis proceeds via a two-step route starting from the more readily available methyl 3,5-dichlorobenzoate.[7] This pathway is strategically sound as it involves a selective cyanation followed by a standard hydrolysis, offering high yields and purity.

Step 1: Palladium-Catalyzed Cyanation

The first step involves the selective replacement of one chlorine atom with a cyanide group.

-

Reaction: Methyl 3,5-dichlorobenzoate is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst.

-

Causality: A palladium catalyst, specifically one with a ferrocene-based phosphine ligand like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is chosen for its high efficiency in cross-coupling reactions involving aryl chlorides.[7] Aryl chlorides are typically less reactive than bromides or iodides, necessitating a robust catalytic system. Zinc cyanide is used as it is less acutely toxic than alkali metal cyanides and its lower reactivity can be beneficial for selectivity. The addition of zinc powder can help activate the catalyst.[7]

-

Solvent and Temperature: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is used to ensure all reactants remain in solution at the elevated temperatures required to drive the reaction to completion (reflux).[7]

Step 2: Saponification (Ester Hydrolysis)

The second step is the conversion of the methyl ester to the final carboxylic acid.

-

Reaction: The intermediate, methyl 3-chloro-5-cyanobenzoate, is treated with a strong base, such as sodium hydroxide (NaOH), in a protic solvent mixture like methanol/water.[7]

-

Causality: Saponification is a robust and high-yielding reaction. The use of aqueous NaOH in methanol ensures the ester is soluble while providing the hydroxide ions necessary for nucleophilic acyl substitution. The reaction is typically performed at room temperature, making it energy-efficient and minimizing potential side reactions like hydrolysis of the nitrile group.[7] Acidification in the workup step protonates the carboxylate salt to yield the final product.

The overall workflow is depicted below.

Reactivity and Application in Drug Discovery

The synthetic utility of this compound stems from the distinct and orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it an ideal scaffold for building molecular complexity. Halogenated benzoic acids are valuable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), where halogen atoms can modulate pharmacokinetic properties like metabolic stability and binding affinity.[8][9]

-

Carboxylic Acid (-COOH): This group is a versatile handle for forming amides, esters, and acyl halides. Amide bond formation is one of the most common reactions in medicinal chemistry for linking molecular fragments.

-

Nitrile (-C≡N): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids.

-

Chloro (-Cl): The chloro substituent can participate in nucleophilic aromatic substitution (SₙAr) reactions or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

This trifecta of reactivity allows for diverse synthetic strategies, as illustrated below.

While specific drugs derived directly from this molecule are proprietary, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted cyanobenzoic acids are precursors in the synthesis of inhibitors for enzymes and modulators for receptors.[10]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is a non-negotiable aspect of its use in research and development. A multi-pronged analytical approach is required for a self-validating quality control system.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of this compound and detect any process-related impurities.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid to ensure the carboxylic acid is protonated). For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where the aromatic system absorbs strongly, typically around 230-254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of ~1 mg/mL.

-

Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[11] The peak area of the main component relative to the total peak area gives the purity (area percent).

-

Protocol 2: Structural Confirmation by Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in DMSO-d₆ or CDCl₃): Expect three distinct aromatic proton signals in the aromatic region (~7.5-8.5 ppm), each integrating to one proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Expect signals for the nitrile carbon, the carboxyl carbon, and the six aromatic carbons (four substituted, two unsubstituted).

-

-

Mass Spectrometry (MS): Using an electrospray ionization (ESI) source in negative mode, the primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 180. The characteristic isotopic pattern of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible in the molecular ion cluster, providing definitive evidence of its presence.

-

Infrared (IR) Spectroscopy: Key vibrational stretches to confirm functional groups include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a sharp C≡N stretch (~2230 cm⁻¹).

-

The quality control workflow ensures that every batch meets the stringent requirements for downstream applications.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. According to GHS classifications, this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[12]

-

Handling: Avoid creating dust.[12] Use proper glove removal techniques to prevent skin contact.[12] Wash hands thoroughly after handling.

-

First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. In all cases of significant exposure, seek immediate medical attention.[12]

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment away from incompatible materials.[2][6] It is chemically stable under standard ambient conditions.

Conclusion

This compound (CAS: 327056-71-3) is more than just a chemical; it is a strategic tool for molecular architects in the fields of drug discovery and materials science. Its well-defined synthesis, versatile reactivity, and established analytical protocols make it a reliable and valuable intermediate. By understanding the causality behind its synthesis and application, researchers can fully leverage its potential to construct novel and complex chemical entities, accelerating the pace of innovation.

References

-

PubChem. This compound | C8H4ClNO2 | CID 21942595. Available from: [Link]

-

Angene Chemical. Safety Data Sheet (for 4-Bromo-2-cyanobenzoic acid, representative). Available from: [Link]

-

LookChem. 3-CHLORO-5-CYANO-BENZOIC ACID. Available from: [Link]

-

Crysdot LLC. This compound. Available from: [Link]

- Google Patents. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2.

-

ChemUniverse. Request A Quote - this compound. Available from: [Link]

- Google Patents. Production method of 3-cyanobenzoic acid - CN103214396B.

-

Chem-Impex. 3-Chloro-5-nitrobenzoic acid. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

Pharmazone. The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. Available from: [Link]

- Google Patents. Methods for producing cyanobenzoic acid derivatives - WO2001042198A2.

-

PubChem. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484. Available from: [Link]

-

RSC Publishing. Analytical Methods. Available from: [Link]

-

NIST WebBook. Benzoic acid, 3-chloro-. Available from: [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

-

PubChem. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646. Available from: [Link]

Sources

- 1. This compound | C8H4ClNO2 | CID 21942595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. parchem.com [parchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. This compound - CAS:327056-71-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-CHLORO-5-CYANO-BENZOIC ACID | 327056-71-3 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. calibrechem.com [calibrechem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. benchchem.com [benchchem.com]

- 12. angenechemical.com [angenechemical.com]

A Technical Guide to 3-Chloro-5-cyanobenzoic Acid: Structure, Synthesis, and Applications

This guide provides an in-depth analysis of 3-chloro-5-cyanobenzoic acid, a key chemical intermediate. It serves as a critical resource for researchers and professionals in drug development and fine chemical synthesis, detailing the compound's molecular characteristics, a validated synthetic pathway, key applications, and essential safety protocols.

Core Identification: Molecular Structure and Nomenclature

This compound is a polysubstituted aromatic carboxylic acid. The benzene ring is functionalized with a chloro group, a cyano group, and a carboxylic acid group, positioned at carbons 1, 3, and 5, respectively. This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and physicochemical properties.

The authoritative IUPAC name for this compound is This compound [1]. Its identity is further specified by a set of standardized chemical identifiers crucial for database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 327056-71-3 | [1][2] |

| Molecular Formula | C₈H₄ClNO₂ | [1][3][4] |

| Molecular Weight | 181.57 g/mol | [1][4] |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)Cl)C#N | [1][3][4] |

| InChI | InChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | [1][3] |

| InChIKey | CAZBPYYWJAVBMY-UHFFFAOYSA-N | [1][3] |

graph "3_Chloro_5_cyanobenzoic_acid_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Double bonds C1 -- C6 [style=bold]; C5 -- C2 [style=bold]; C3 -- C4 [style=bold];

// Single bonds in ring C1 -- C5; C6 -- C3; C2 -- C4;

// Substituents// Carboxylic Acid at C1 C_COOH [label="C", pos="0,3!"]; O1_COOH [label="O", pos="-0.8,3.8!"]; O2_COOH [label="OH", pos="0.8,3.8!"]; C1 -- C_COOH; C_COOH -- O1_COOH [style=bold]; C_COOH -- O2_COOH;

// Chloro at C3 Cl [label="Cl", pos="2.6,1.5!"]; C6 -- Cl;

// Cyano at C5 C_CN [label="C", pos="-2.6,1.5!"]; N_CN [label="N", pos="-3.9,1.5!"]; C5 -- C_CN; C_CN -- N_CN [style=bold]; C_CN -- N_CN [style=bold, penwidth=3]; }

Caption: 2D Molecular Structure of this compound.

Physicochemical Profile

Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings, guiding decisions on solvent selection, reaction temperature, and storage. The data presented below are primarily based on computational predictions, which provide reliable estimates for laboratory use.

| Property | Value | Notes |

| Boiling Point | 329.0 ± 27.0 °C | Predicted[5] |

| pKa | 3.27 ± 0.10 | Predicted[5] |

| Density | 1.48 ± 0.1 g/cm³ | Predicted[5] |

| LogP | 1.90988 | Predicted[5] |

| Storage | Sealed in dry, Room Temperature | [4][5] |

A Validated Synthetic Pathway

The synthesis of this compound is efficiently achieved via a two-step process starting from a commercially available dichlorinated precursor. This pathway involves a selective palladium-catalyzed cyanation followed by a standard ester hydrolysis.

Step 1: Palladium-Catalyzed Cyanation of Methyl 3,5-dichlorobenzoate

This initial step selectively replaces one chloro substituent with a cyano group. The choice of a palladium(II) catalyst, specifically one with a ferrocene-based phosphine ligand, is critical for achieving high catalytic activity and selectivity in this type of cross-coupling reaction.

-

Reactants: Methyl 3,5-dichlorobenzoate (1 eq.), zinc cyanide (0.6 eq.), zinc powder (0.045 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.022 eq.) are combined in N,N-dimethylformamide (DMF)[2].

-

Procedure: The mixture is heated to reflux for 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine to remove the DMF and inorganic salts[2].

-

Purification: The crude product, methyl 3-chloro-5-cyanobenzoate, is purified by silica gel column chromatography to yield the intermediate ester[2].

Step 2: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a robust and high-yielding saponification reaction.

-

Reactants: The purified methyl 3-chloro-5-cyanobenzoate from Step 1 is dissolved in methanol[2].

-

Procedure: A 4N aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature for approximately 18 hours[2].

-

Workup: The methanol is removed under reduced pressure. The residue is redissolved in ethyl acetate, and the organic phase is washed with 5% HCl to protonate the carboxylate salt, followed by a brine wash[2].

-

Isolation: The solvent is evaporated to yield the final product, this compound[2].

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is not typically an end-product but rather a versatile chemical building block. Its utility stems from the presence of three distinct and reactive functional groups, which can be manipulated selectively to build more complex molecular architectures.

-

Pharmaceutical Intermediate: Halogenated benzoic acids are foundational in drug discovery.[6] The chloro and cyano groups can modulate a molecule's pharmacokinetic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This compound serves as a precursor for synthesizing Active Pharmaceutical Ingredients (APIs) for various therapeutic areas.[6]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the structural motifs derived from this acid are relevant in the development of novel herbicides, pesticides, and fungicides.[7]

-

Functional Materials: Cyanobenzoic acid derivatives are used in the synthesis of liquid crystals and functional polymers, where the rigid core and polar groups contribute to desirable material properties.[7]

The carboxylic acid moiety can be readily converted to esters, amides, or acid chlorides, providing a linkage point.[7] The cyano group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine. The chloro group can be substituted or used in further metal-catalyzed cross-coupling reactions, making this a highly adaptable scaffold for combinatorial chemistry and library synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified under the Globally Harmonized System (GHS) with several hazard warnings.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: Adherence to the following precautionary statements is mandatory to ensure user safety.

-

Prevention: Wear protective gloves, eye protection, and face protection.[8] Avoid breathing dust and use only in a well-ventilated area.[9][10] Wash skin thoroughly after handling.[8]

-

Response:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

If inhaled: Move person to fresh air.[9]

-

If swallowed: Immediately call a POISON CENTER or doctor.[10]

-

-

Storage & Disposal: Store in a tightly closed container in a dry, well-ventilated place.[4][8] Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

-

PubChem. This compound | C8H4ClNO2 | CID 21942595. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C8H4ClNO2). [Link]

-

LookChem. 3-CHLORO-5-CYANO-BENZOIC ACID. [Link]

-

Crysdot LLC. This compound. [Link]

-

European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. [Link]

-

Phcix. The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. [Link]

Sources

- 1. This compound | C8H4ClNO2 | CID 21942595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-5-CYANO-BENZOIC ACID | 327056-71-3 [chemicalbook.com]

- 3. PubChemLite - this compound (C8H4ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. escales | Virtual tour generated by Panotour [ub.edu]

- 5. 3-CHLORO-5-CYANO-BENZOIC ACID|lookchem [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Profile of 3-Chloro-5-cyanobenzoic Acid: A Technical Guide for Researchers

Introduction

The molecular structure of 3-Chloro-5-cyanobenzoic acid is presented below. The strategic placement of the electron-withdrawing chloro and cyano groups, meta to the carboxylic acid, significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic signatures.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Background: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, leading to upfield shifts.

Predicted ¹H NMR Spectrum of this compound:

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, we anticipate three singlets or narrowly split multiplets. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.2 - 8.4 | t (triplet) or m (multiplet) | 1H |

| H-4 | ~8.1 - 8.3 | t (triplet) or m (multiplet) | 1H |

| H-6 | ~8.0 - 8.2 | t (triplet) or m (multiplet) | 1H |

| -COOH | >10 (typically ~13) | br s (broad singlet) | 1H |

Justification of Predictions:

-

The protons on the aromatic ring (H-2, H-4, and H-6) are all deshielded by the presence of three electron-withdrawing groups: the carboxylic acid, the chloro group, and the cyano group. This will cause them to resonate at downfield chemical shifts, likely in the range of 8.0-8.4 ppm.

-

The exact chemical shifts are influenced by the combined inductive and resonance effects of the substituents.

-

The multiplicity of the aromatic protons is predicted to be complex. While they appear as distinct protons, the meta-coupling constants (⁴JHH) are typically small (2-3 Hz), which might result in broadened singlets or triplets.

-

The carboxylic acid proton is highly deshielded and acidic, and its chemical shift is often concentration and solvent-dependent. It typically appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

-

Instrument Setup:

-

Use a standard NMR spectrometer, typically with a field strength of 300 MHz or higher for better resolution.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

Figure 2: Workflow for ¹H NMR Data Acquisition and Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Background: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment. Electron-withdrawing groups cause downfield shifts, while electron-donating groups cause upfield shifts.

Predicted ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 - 170 |

| C-Cl | ~135 - 140 |

| C-CN | ~110 - 115 |

| C-COOH | ~130 - 135 |

| Aromatic CH | ~130 - 140 |

| Aromatic CH | ~125 - 135 |

| Aromatic CH | ~120 - 130 |

| C≡N (Cyano) | ~115 - 120 |

Justification of Predictions:

-

The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the most downfield chemical shift.

-

The carbon atom attached to the chlorine (C-Cl) will be downfield due to the electronegativity of chlorine.

-

The carbon atom attached to the cyano group (C-CN) will also be influenced by the electron-withdrawing nature of the nitrile.

-

The quaternary carbon attached to the carboxylic acid (C-COOH) will be in the aromatic region.

-

The three aromatic CH carbons will have distinct chemical shifts due to their different positions relative to the substituents.

-

The cyano carbon (C≡N) will appear in the characteristic nitrile region.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same NMR spectrometer.

-

Switch the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

Theoretical Background: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies.

Predicted IR Spectrum of this compound:

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C≡N stretch (Nitrile) | 2220-2260 | Medium to Strong, Sharp |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450-1600 | Medium |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Medium |

| C-Cl stretch | 600-800 | Medium |

Justification of Predictions:

-

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.

-

The sharp and strong C≡N stretch is characteristic of a nitrile group.

-

The strong C=O stretch is indicative of the carbonyl group in the carboxylic acid. Conjugation with the aromatic ring will slightly lower its frequency.

-

The aromatic C=C stretches will appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

The C-Cl stretch will be found in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Theoretical Background: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₄ClNO₂ = 181.57 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at m/z ~181 (for ³⁵Cl) and a peak at m/z ~183 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragmentation Pathways:

-

Loss of -OH (m/z 17) to give a fragment at m/z ~164/166.

-

Loss of -COOH (m/z 45) to give a fragment at m/z ~136/138.

-

Loss of -Cl (m/z 35/37) is also possible.

-

Table of Predicted Key Fragments:

| m/z | Proposed Fragment |

| 181/183 | [M]⁺ |

| 164/166 | [M-OH]⁺ |

| 136/138 | [M-COOH]⁺ |

| 153 | [M-CO]⁺ |

| 101 | [C₆H₄CN]⁺ |

digraph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; M [label="[M]⁺˙ (m/z 181/183)"]; F1 [label="[M-OH]⁺ (m/z 164/166)"]; F2 [label="[M-COOH]⁺ (m/z 136/138)"]; F3 [label="[M-Cl]⁺ (m/z 146)"];

M -> F1 [label="-OH"]; M -> F2 [label="-COOH"]; M -> F3 [label="-Cl"]; }

Figure 3: Predicted Key Fragmentation Pathways for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule, which would likely show the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. Electron ionization (EI) would lead to more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are based on established chemical principles and comparison with structurally related compounds. Researchers working with this molecule can use this guide to anticipate the expected spectral features, aiding in the confirmation of its synthesis and purity. It is imperative that these predictions are validated against experimentally acquired data.

References

-

NIST Chemistry WebBook. 3-Chlorobenzoic acid. [Link]

-

SpectraBase. 3-Chlorobenzoic acid. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-5-cyanobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the complete crystal structure analysis of 3-chloro-5-cyanobenzoic acid, a substituted aromatic carboxylic acid of significant interest in the development of pharmaceuticals and functional materials. As a critical building block, understanding its three-dimensional structure in the solid state is paramount for predicting its physicochemical properties, reaction kinetics, and potential for polymorphism. This document outlines the entire workflow, from synthesis and single-crystal growth to advanced crystallographic analysis and spectroscopic characterization. By integrating established protocols with predictive insights based on structurally related compounds, this guide serves as an authoritative resource for researchers in crystallography, medicinal chemistry, and materials science, explaining not just the procedural steps but the scientific rationale that underpins them.

Introduction: The Significance of Structural Insight

This compound (3,5-CCBA) is a bifunctional organic molecule featuring electron-withdrawing chloro and cyano groups, along with a hydrogen-bonding carboxylic acid moiety. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for creating complex molecular scaffolds where precise control over reactivity and intermolecular interactions is essential[1].

The ultimate properties of a final product—be it a drug's solubility and bioavailability or a material's electronic properties—are fundamentally dictated by the three-dimensional arrangement of its constituent molecules. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining this arrangement[2]. By elucidating the crystal structure of 3,5-CCBA, we can gain critical insights into:

-

Molecular Conformation: The precise bond lengths, angles, and torsional arrangements of the molecule in its low-energy, solid-state form.

-

Supramolecular Assembly: The network of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack together in a crystal lattice.

-

Physicochemical Properties: How the crystal packing influences properties like melting point, density, stability, and solubility.

This guide provides the scientific and methodological foundation for conducting such an analysis with the rigor required for academic research and industrial drug development.

Synthesis and High-Quality Crystal Growth

The prerequisite for any SC-XRD study is the availability of high-quality, single crystals. This begins with the synthesis of the pure compound followed by a meticulous crystallization process.

Synthesis Protocol

The synthesis of this compound can be adapted from established methods for related cyanobenzoic acids[3]. A common route involves the hydrolysis of a precursor ester, which can be synthesized from commercially available starting materials.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 3-chloro-5-cyanobenzoate in a suitable solvent like methanol.

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the flask.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC). The ester spot should gradually be replaced by a more polar spot corresponding to the carboxylate salt.

-

Workup: After cooling to room temperature, remove the organic solvent under reduced pressure.

-

Acidification: Re-dissolve the resulting solid residue in water and acidify the solution with a dilute strong acid (e.g., 2M HCl) until the pH is approximately 2. The this compound will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.

Crystallization Strategy: The Key to Diffraction-Quality Crystals

Growing single crystals suitable for XRD—typically 0.1-0.3 mm in size and free of defects—is often more art than science, but is guided by principles of solubility and nucleation kinetics[4]. For organic acids, slow crystallization methods are paramount.

Causality in Method Selection: The goal is to allow the molecules to self-assemble into a highly ordered lattice slowly. Rapid precipitation traps solvent and introduces defects, rendering the crystal useless for diffraction. The slow evaporation technique is often successful for compounds like 3,5-CCBA. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but show limited solubility at room temperature. Based on successful crystallization of structurally similar compounds like 3-chloro-2,4,5-trifluorobenzoic acid, toluene is an excellent candidate solvent[5].

Recommended Protocol for Slow Evaporation:

-

Prepare a Saturated Solution: In a small, clean vial, dissolve a small amount of purified 3,5-CCBA in a minimal volume of a suitable solvent (e.g., toluene, ethyl acetate, or an ethanol/water mixture). Gently warm the vial to ensure complete dissolution.

-

Filter if Necessary: If any particulate matter is present, filter the warm solution through a syringe filter into a clean vial.

-

Allow Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

-

Incubate: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.

-

Harvest Crystals: Once well-formed, prismatic crystals appear, carefully harvest them from the mother liquor using a spatula or forceps.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern produced when it is exposed to a focused X-ray beam[6].

Experimental and Data Processing Workflow

The process from crystal to final structure follows a well-defined, multi-stage workflow. Each step includes critical quality control checks to ensure the final structure is accurate and reliable.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it has sharp edges and uniform morphology. It is mounted on a cryoloop or glass fiber and placed on a goniometer head[4].

-

Data Collection: The mounted crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through various angles[6].

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods."

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Diagram: SC-XRD Experimental Workflow

A generalized workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure and Supramolecular Analysis

While a published crystal structure for this compound is not available as of this writing, we can make robust predictions about its structural features based on the vast body of crystallographic data for related benzoic acids. The analysis of 3-chloro-2,4,5-trifluorobenzoic acid provides a particularly relevant and citable model for the dominant intermolecular interactions[5][7].

Predicted Supramolecular Motifs

The primary driving force for the crystal packing of nearly all benzoic acids is the formation of highly stable, centrosymmetric carboxylic acid dimers through a pair of strong O—H···O hydrogen bonds. This is one of the most robust and predictable synthons in crystal engineering.

-

Primary Motif: Carboxylic Acid Dimer: It is virtually certain that 3,5-CCBA will form the classic R²₂(8) hydrogen-bonded dimer. This interaction is strong and directional, and typically forms the primary building block of the crystal structure[7].

-

Secondary Interactions: The arrangement of these dimers will be governed by weaker, yet structurally significant, interactions involving the chloro and cyano substituents. Potential interactions include:

-

Halogen Bonding: The electropositive σ-hole on the chlorine atom may interact with electronegative partners like the nitrile nitrogen or the carbonyl oxygen (C—Cl···N or C—Cl···O).

-

π-π Stacking: The aromatic rings may engage in offset stacking interactions, further stabilizing the crystal lattice.

-

Weak Hydrogen Bonds: Aromatic C—H donors may interact with the nitrile nitrogen or carbonyl oxygen acceptors (C—H···N or C—H···O).

-

Diagram: The Universal Carboxylic Acid Dimer Motif

The expected centrosymmetric dimer formed by O-H···O hydrogen bonds.

Illustrative Crystallographic Data (from an Analog)

To illustrate the type of data obtained from an SC-XRD experiment, the key crystallographic parameters for the structurally similar compound 3-chloro-2,4,5-trifluorobenzoic acid are presented below[7]. It is anticipated that 3,5-CCBA would crystallize in a similar centrosymmetric space group (e.g., P2₁/n or P-1).

| Parameter | Value (for 3-chloro-2,4,5-trifluorobenzoic acid) |

| Chemical Formula | C₇H₂ClF₃O₂ |

| Formula Weight | 226.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.373 (2) |

| b (Å) | 5.864 (2) |

| c (Å) | 18.067 (5) |

| β (°) | 101.48 (3) |

| Volume (ų) | 765.1 (4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.966 |

| R-factor (R1) | 0.052 |

| wR-factor (wR2) | 0.132 |

Table 1: Crystallographic data for an illustrative analog compound, demonstrating typical parameters obtained from a single-crystal X-ray diffraction experiment.

Complementary Spectroscopic Characterization

While SC-XRD provides the definitive solid-state structure, spectroscopic techniques like FT-IR and NMR are essential to confirm the molecular structure and functional groups of the bulk material, providing a self-validating system.

FT-IR Spectroscopy

The infrared spectrum provides a fingerprint of the molecule's vibrational modes. For 3,5-CCBA, the following characteristic absorption bands are expected:

-

O—H Stretch: A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group[8].

-

C—H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band in the range of 2240-2220 cm⁻¹.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption around 1700-1720 cm⁻¹, typical for an aromatic carboxylic acid dimer.

-

C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region.

-

C—Cl Stretch: A strong band in the fingerprint region, typically below 800 cm⁻¹.

NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy confirms the connectivity and electronic environment of atoms in solution. Based on data for 3-chlorobenzoic acid, the following signals can be predicted for 3,5-CCBA in a solvent like DMSO-d₆[9]:

-

¹H NMR:

-

-COOH Proton: A very broad singlet far downfield (>13 ppm).

-

Aromatic Protons: The three aromatic protons will appear as distinct signals between 7.5 and 8.5 ppm. Due to the substitution pattern, they will likely present as two triplets or narrow multiplets, depending on the coupling constants.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal around 166-168 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (125-140 ppm). The carbons directly attached to the chloro and cyano groups (C3 and C5) will be identifiable, as will the carbon attached to the carboxylic acid (C1). The cyano carbon (-C≡N) will appear around 115-120 ppm.

-

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that provides indispensable knowledge for its application in drug design and materials science. This guide establishes a complete and scientifically rigorous workflow, from the foundational steps of synthesis and crystallization to the definitive analysis by single-crystal X-ray diffraction. By anticipating the formation of robust carboxylic acid dimers and considering the influence of weaker secondary interactions, a predictive framework for the compound's supramolecular assembly is established. The integration of complementary spectroscopic techniques ensures a holistic and validated characterization of the molecule. Following this comprehensive methodology will yield a detailed, reliable, and publication-quality understanding of the solid-state architecture of this important chemical building block.

References

-

PubChem. 3-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]

-

Lin, Y. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Biolin Scientific. [Link]

-

Supporting Information: Conversion of Nitroalkanes into Carboxylic Acids via Iodide Catalysis in Water. The Royal Society of Chemistry. [Link]

- Google Patents. WO2018066718A1 - Therapeutic compounds.

-

Supporting Information: 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 3-chloro-. NIST Chemistry WebBook. [Link]

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Link]

- Google Patents. CN103214396B - Production method of 3-cyanobenzoic acid.

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]

Sources

- 1. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C8H4ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H4ClNO2 | CID 21942595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 9. 3-Chlorobenzoic acid(535-80-8) 1H NMR [m.chemicalbook.com]

Executive Summary: The Critical Role of Solubility in Pharmaceutical Development

An In-depth Technical Guide to the Solubility of 3-Chloro-5-cyanobenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Given the criticality of solubility in the pharmaceutical sciences, this document moves beyond a simple data sheet to offer a foundational understanding of the principles and practices essential for robust formulation development.

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure.[1][2] For an active pharmaceutical ingredient (API) like this compound, a thorough understanding of its solubility profile is not merely an academic exercise; it is a cornerstone of successful drug development. Solubility dictates the bioavailability of a drug, influences its absorption, and is a critical parameter in the design of dosage forms.[3] Furthermore, in the synthesis and purification stages, solvent selection based on solubility is paramount for achieving desired yields and purity. This guide will provide the theoretical and practical framework necessary to approach the solubility determination of this compound with scientific rigor.

Physicochemical Profile of this compound

Before delving into solubility, it is imperative to understand the intrinsic properties of the molecule, as these will govern its behavior in different solvent environments.

Molecular Structure:

Caption: Molecular structure of this compound.

Based on available data, the key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO₂ | |

| Molecular Weight | 181.57 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 327056-71-3 | [4] |

| Boiling Point (Predicted) | 329.0±27.0°C at 760 mmHg |

The presence of a carboxylic acid group suggests the potential for hydrogen bonding, while the chloro and cyano groups introduce polarity and impact the overall electronic distribution of the aromatic ring. These functional groups will be the primary drivers of its interaction with various organic solvents.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a valuable predictive tool for solvent screening, saving time and resources.[5]

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7]

-

δD (Dispersion): Arises from van der Waals forces.

-

δP (Polar): Relates to the permanent dipole moment of molecules.

-

δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonds.

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.[7] For novel compounds like this compound, group contribution methods can be employed to estimate its HSP.

Thermodynamic Models

Thermodynamic models, such as the universal quasichemical (UNIQUAC) and non-random two-liquid (NRTL) models, can provide more quantitative predictions of solubility.[8] These models use activity coefficients to account for the non-ideal behavior of solutions. The general solubility equation provides a foundation for these models, relating solubility to the melting properties of the solute and the activity coefficient in the solution.[8][9] The development of predictive models often involves combining thermodynamic cycles with machine learning approaches to enhance accuracy.[10][11]

Experimental Determination of Equilibrium Solubility

The following is a detailed protocol for determining the equilibrium solubility of this compound. This method is designed to ensure that a true equilibrium is reached, providing thermodynamically relevant data.

Materials and Equipment

-

This compound (API)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is established with the solid phase.

-

Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points initially to confirm that the concentration in solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the range of the analytical calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Interpretation and Influencing Factors

The solubility of this compound will be influenced by several factors:

-

Solvent Polarity: The presence of polar functional groups (carboxylic acid, cyano, chloro) suggests that polar solvents will be more effective at solvating the molecule than non-polar solvents. A general trend of increasing solubility with increasing solvent polarity is expected.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors and acceptors are likely to exhibit high solubility for this compound due to favorable interactions with the carboxylic acid group.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be quantified using the van't Hoff equation.

-

Crystal Form (Polymorphism): The crystalline form of the API can significantly impact its solubility.[1] The most stable polymorph will have the lowest solubility. It is important to characterize the solid phase in equilibrium with the solution to ensure consistency.

Comparative Analysis with Structurally Similar Compounds

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful development as a pharmaceutical agent. This guide has provided a robust framework for approaching this critical parameter, encompassing theoretical prediction, a detailed experimental protocol, and a discussion of the key factors influencing its solubility in organic solvents. By employing these methodologies, researchers can generate the high-quality data needed to guide formulation strategies and advance their drug development programs.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Hansen solubility parameters: A quick review in pharmaceutical aspect.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Hansen Solubility Parameters (HSP).

- Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Hansen solubility parameter. Wikipedia.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- This compound. PubChem.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research.

- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.

- This compound. Crysdot LLC.

- 3-Chlorobenzoic Acid. PubChem.

- 3-CHLORO-5-CYANO-BENZOIC ACID. ChemicalBook.

- 3-Chlorobenzoic acid. Wikipedia.

- This compound. Boc Sciences.

- 3,5-Dichlorobenzoic acid. Solubility of Things.

- 3-Chloro-5-nitrobenzoic acid. PubChem.

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H4ClNO2 | CID 21942595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 11. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 3-Chloro-5-cyanobenzoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern pharmaceutical and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the molecular complexity it can engender. 3-Chloro-5-cyanobenzoic acid (CAS No. 327056-71-3) has emerged as a significant building block, particularly for researchers and scientists in drug development. Its trifunctional nature—possessing a carboxylic acid, a nitrile group, and a chloro substituent on a benzene ring—offers multiple reaction sites for chemical modification. This guide provides an in-depth technical overview of its physical and chemical properties, synthesis, analytical characterization, and applications, with a focus on its role in the rational design of novel therapeutic agents. The presence of a halogen and a cyano group makes it a particularly interesting scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and materials science. These properties dictate its solubility, reactivity, and handling requirements. The key identifiers and properties are summarized in the table below. It is important to note that while some properties have been experimentally determined and reported by suppliers, others, such as the boiling point and pKa, are based on computational predictions.

| Property | Value | Source(s) |

| CAS Number | 327056-71-3 | [2][3] |

| Molecular Formula | C₈H₄ClNO₂ | [2][4] |

| Molecular Weight | 181.57 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 329.0 ± 27.0 °C (Predicted) | [5] |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 3.27 ± 0.10 (Predicted) | [5] |

| LogP | 1.90988 (Predicted) | [5] |

| Storage Conditions | Sealed in dry, Room Temperature | [4][5] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be efficiently achieved through a multi-step process, a common route for which begins with a di-substituted benzene derivative. A well-documented laboratory-scale synthesis starts from methyl 3,5-dichlorobenzoate.[3]

Synthetic Pathway

The synthesis involves two primary transformations: a palladium-catalyzed cyanation followed by hydrolysis of the ester.

-

Palladium-Catalyzed Cyanation: The first step is the selective replacement of one chlorine atom with a cyanide group. This is typically achieved using a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, and a cyanide source like zinc cyanide. The use of a palladium catalyst is crucial as it facilitates the otherwise difficult nucleophilic aromatic substitution of a halogen with cyanide. Zinc cyanide is often preferred for its lower toxicity and controlled release of cyanide ions into the reaction mixture.

-

Saponification: The resulting methyl 3-chloro-5-cyanobenzoate intermediate is then hydrolyzed to the final carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base like sodium hydroxide in a protic solvent such as methanol. Subsequent acidification protonates the carboxylate salt to yield the desired this compound.[3]

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, conversion to acid chlorides (e.g., using thionyl chloride or oxalyl chloride), and amide bond formation. This is a key handle for attaching the molecule to other scaffolds in drug discovery.

-

Nitrile (Cyano Group): The nitrile group is versatile and can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

-

Aryl Chloride: The chloro substituent deactivates the aromatic ring towards electrophilic substitution but can be displaced under certain conditions (e.g., nucleophilic aromatic substitution with strong nucleophiles) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. While specific, publicly available experimental spectra for this exact compound are limited, its spectral properties can be reliably predicted based on its structure and comparison to similar compounds.

Spectral Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.5-8.5 ppm). Due to the meta-substitution pattern, complex splitting (triplets or doublets of doublets) would be anticipated for the three aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals: one for the carboxylic carbon (~165-170 ppm), one for the nitrile carbon (~115-120 ppm), and six for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the chloro, cyano, and carboxyl groups.

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a C≡N stretch (~2230 cm⁻¹), and a C-Cl stretch in the fingerprint region (~600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, which is indicative of the presence of one chlorine atom.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound. A robust reverse-phase HPLC method can be developed based on protocols for structurally related compounds like 3-chlorobenzoic acid.[6]

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation:

-

HPLC system with a UV detector, autosampler, and column oven.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 95% A to 5% A over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis and Interpretation:

-

Inject the prepared sample into the HPLC system.

-

The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H4ClNO2 | CID 21942595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-5-CYANO-BENZOIC ACID | 327056-71-3 [chemicalbook.com]

- 4. escales | Virtual tour generated by Panotour [ub.edu]

- 5. lookchem.com [lookchem.com]

- 6. Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Thermochemical data for 3-Chloro-5-cyanobenzoic acid

An In-depth Technical Guide to the Thermochemical Profile of 3-Chloro-5-cyanobenzoic Acid

Abstract: this compound (C₈H₄ClNO₂) is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] A thorough understanding of its thermochemical properties is paramount for process development, safety assessments, and computational modeling. To date, a comprehensive experimental thermochemical dataset for this specific compound is not available in peer-reviewed literature. This guide, therefore, serves as a definitive roadmap for researchers in drug development and chemical sciences, outlining the necessary experimental and computational protocols to fully characterize the thermochemical landscape of this compound. We provide a framework grounded in established methodologies for similar halogenated and substituted benzoic acids, ensuring scientific rigor and data integrity.

Introduction and Physicochemical Identity

Before any thermochemical investigation, establishing the fundamental properties and ensuring the purity of the target compound is a critical first step. This compound is a trifunctionalized benzene ring, incorporating a carboxylic acid group, a chloro group, and a cyano group. The electronic interactions between these electron-withdrawing groups are expected to significantly influence the molecule's stability and reactivity.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 327056-71-3 | [2] |

| Molecular Formula | C₈H₄ClNO₂ | [2] |

| Molecular Weight | 181.57 g/mol | [2] |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)Cl)C#N | [2] |

| InChIKey | CAZBPYYWJAVBMY-UHFFFAOYSA-N | [2] |

Prerequisite: Synthesis and High-Purity Characterization

Thermochemical measurements are exquisitely sensitive to impurities. The presence of residual solvents, starting materials, or by-products can lead to significant errors in combustion calorimetry or sublimation enthalpy measurements. Therefore, a robust synthesis and purification protocol is not merely a preliminary step but a core component of the overall thermochemical workflow.

Recommended Synthesis Protocol

A viable synthesis route involves the cyanation of a dichlorinated precursor followed by hydrolysis.[3]

Step 1: Cyanation of Methyl 3,5-dichlorobenzoate

-

Combine methyl 3,5-dichlorobenzoate (1.0 eq.), zinc cyanide (0.6 eq.), zinc powder (0.045 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (dppf-PdCl₂) (0.022 eq.) in anhydrous, degassed N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 5 hours under an inert atmosphere (e.g., Nitrogen or Argon). The dppf-PdCl₂ catalyst is crucial for facilitating the palladium-catalyzed cyanation reaction, a powerful method for forming aryl nitriles.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Perform an aqueous workup, washing sequentially with water and brine to remove DMF and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield methyl 3-chloro-5-cyanobenzoate.

Step 2: Saponification to this compound

-

Dissolve the purified methyl 3-chloro-5-cyanobenzoate in methanol.

-

Add an excess of 4 N sodium hydroxide solution (approx. 4 eq.) and stir at room temperature for 18 hours. This is a standard ester hydrolysis (saponification) to yield the carboxylate salt.

-

Remove the solvent under vacuum.

-

Re-dissolve the residue in ethyl acetate and wash with 5% HCl to protonate the carboxylate, followed by a brine wash.

-

Dry the organic layer, concentrate, and collect the final product, this compound.

Purity Validation

The purity of the synthesized material must be rigorously assessed and exceed 99.5% for high-quality thermochemical analysis.

-

High-Performance Liquid Chromatography (HPLC): To quantify purity and identify any minor organic impurities.

-

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure and absence of proton- or carbon-containing impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, Cl).

Experimental Determination of Thermochemical Properties

The following section details the primary experimental techniques required to determine the key thermochemical parameters for the condensed and gas phases.

Standard Molar Enthalpy of Formation in the Solid State (ΔfH°(s))

The standard molar enthalpy of formation is most accurately determined indirectly from the enthalpy of combustion (ΔcH°).

Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: Press a pellet of the high-purity solid (approx. 0.5-1.0 g). The mass must be known to a precision of ±0.01 mg.

-

Calorimeter Setup: Place the pellet in a silica crucible within a static bomb calorimeter. Add a small amount of water (typically 1 mL) to the bomb to ensure saturation and facilitate the dissolution of acid products.

-

Combustion: Pressurize the bomb with high-purity oxygen (typically to 3.0 MPa) and immerse it in a precisely known quantity of water in the calorimeter's isothermal jacket. Ignite the sample using a cotton fuse of known mass and energy of combustion.

-

Data Acquisition: Record the temperature change of the water bath over time. The temperature rise, corrected for heat exchange, is directly proportional to the energy released.

-

Calibration: Determine the energy equivalent of the calorimeter (ε_calor) by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[4][5]

-